(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Descripción general

Descripción

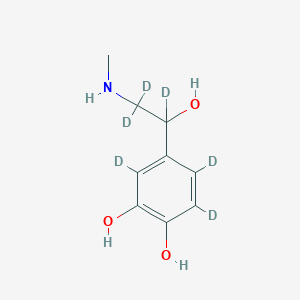

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, is a deuterated form of epinephrine, also known as adrenaline. This compound contains six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the epinephrine molecule. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. The racemic mixture refers to an equal mixture of the two enantiomers, or mirror-image forms, of epinephrine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

Análisis De Reacciones Químicas

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxyphenyl derivatives.

Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

Aplicaciones Científicas De Investigación

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted the potential role of beta-adrenergic agonists, including epinephrine, in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that epinephrine can suppress the formation of α-synuclein protein, which is associated with PD progression. In vivo studies demonstrated that epinephrine and similar agents could inhibit pro-inflammatory cytokines and promote dopaminergic neuron survival . This suggests that (+/-)-epinephrine-2,5,6,alpha,beta,beta-d6 could be a valuable tool for exploring neuroinflammatory pathways and developing therapeutic strategies for PD.

Asthma and Respiratory Conditions

Epinephrine is widely used as a bronchodilator in the management of asthma and other respiratory conditions. The compound acts on beta-adrenergic receptors to relax bronchial smooth muscle, thereby improving airflow . The deuterated form may provide insights into metabolic pathways and receptor interactions without the confounding effects of non-deuterated compounds.

LC-MS/MS Applications

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring epinephrine levels in biological samples such as urine and plasma. This application is critical for diagnostic testing and endocrinology . The use of deuterated standards enhances the accuracy and reliability of quantitative analyses by compensating for matrix effects and variability in ionization.

Parkinson's Disease Research

A pivotal study explored the impact of beta-adrenergic stimulation on neuroinflammation in models of PD. Researchers found that treatment with beta-agonists led to significant reductions in α-synuclein mRNA levels and protein abundance in neuronal cultures derived from PD patients . This study emphasizes the therapeutic potential of this compound in modulating neuroinflammatory responses.

Cardiovascular Applications

Epinephrine is also crucial in advanced cardiovascular life support (ACLS), particularly during cardiac arrest scenarios. It increases myocardial blood flow and supports blood pressure during resuscitation efforts . Investigating the pharmacokinetics of this compound can provide insights into its efficacy compared to traditional forms.

Summary Table of Applications

Mecanismo De Acción

[2H6]-Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells. The binding of [2H6]-Epinephrine to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets are the alpha and beta adrenergic receptors, which mediate the compound’s effects on the cardiovascular and respiratory systems.

Comparación Con Compuestos Similares

Similar Compounds

Epinephrine: The non-deuterated form of [2H6]-Epinephrine, with similar physiological effects but different isotopic composition.

Norepinephrine: A closely related compound with similar adrenergic activity but differing in its chemical structure and physiological effects.

Isoproterenol: A synthetic catecholamine with similar adrenergic receptor activity but used primarily as a bronchodilator and cardiac stimulant.

Uniqueness

The uniqueness of [2H6]-Epinephrine lies in its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability of the compound and allow for more precise tracing in metabolic studies. Additionally, the racemic mixture provides a balanced representation of both enantiomers, making it useful for studying the overall physiological effects of epinephrine.

Actividad Biológica

(+/-)-Epinephrine, a key catecholamine, is integral to numerous physiological processes, acting primarily through adrenergic receptors. The compound (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated analog of epinephrine, which may exhibit altered pharmacokinetics and biological activity due to its isotopic labeling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Epinephrine exerts its effects through binding to alpha (α) and beta (β) adrenergic receptors.

- Alpha Receptors : Activation leads to vasoconstriction and increased peripheral resistance.

- Beta-1 Receptors : Primarily located in the heart, their activation increases heart rate and myocardial contractility.

- Beta-2 Receptors : Found in smooth muscles, their activation causes bronchodilation and vasodilation.

The unique isotopic labeling in this compound may influence its metabolism and receptor affinity compared to non-deuterated forms.

Biological Activity and Effects

The biological activity of epinephrine includes:

- Cardiovascular Effects : Increases heart rate and blood pressure through β1-receptor stimulation. Research indicates that deuterated analogs may have prolonged effects due to slower metabolic degradation .

- Respiratory Effects : Acts as a bronchodilator via β2-receptor activation. This is particularly beneficial in conditions like asthma .

- Metabolic Effects : Increases blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver .

Research Findings

Recent studies have explored the potential therapeutic applications of epinephrine analogs:

- Neuroinflammation : A study highlighted that β2-adrenergic agonists like epinephrine could suppress neuroinflammatory processes associated with Parkinson's disease. The findings suggest that epinephrine's anti-inflammatory properties may be beneficial in neurodegenerative disorders .

- Cancer Biology : Research indicates that β-adrenergic signaling influences cancer cell behavior. Epinephrine can modulate tumor microenvironments by affecting angiogenesis and immune responses .

- Cardiac Function : A study demonstrated that catecholamines are critical for maintaining cardiac output. The use of epinephrine in models showed significant modulation of cardiac-specific gene expression .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Asthma Management : In clinical settings, nebulized epinephrine has been shown to significantly reduce symptoms in patients with acute asthma exacerbations within 30 minutes post-treatment .

- Anaphylaxis Treatment : Epinephrine remains the first-line treatment for anaphylaxis due to its rapid action on α and β receptors to counteract severe allergic reactions .

Comparative Data Table

| Property | (+/-)-Epinephrine | (+/-)-Epinephrine-2,5,6,α,β,β-d6 |

|---|---|---|

| Heart Rate Increase | Yes | Yes |

| Bronchodilation | Yes | Yes |

| Metabolic Effects | Yes | Potentially altered |

| Duration of Action | Short | Prolonged due to deuteration |

| Anti-inflammatory Effects | Moderate | Potentially enhanced |

Propiedades

IUPAC Name |

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-JQAOAMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678682 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-77-6 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do EpiPens remain effective after their expiration date?

A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.

Q2: How was the concentration of epinephrine determined in the expired EpiPens?

A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.